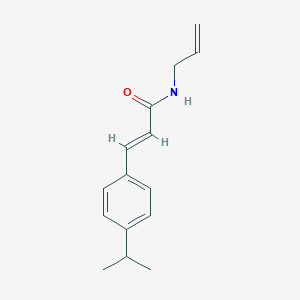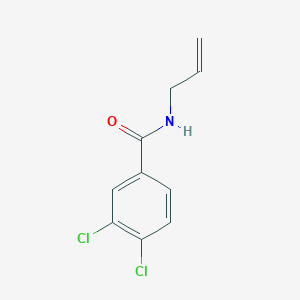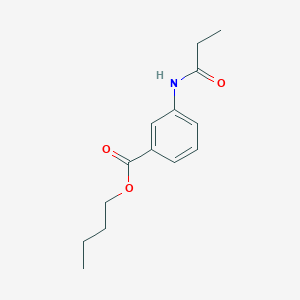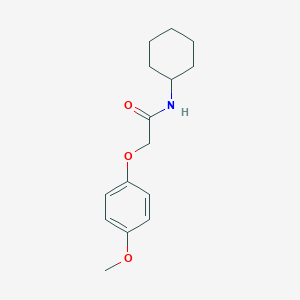
N-(4-chlorophenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.
Mecanismo De Acción
CPB exerts its effects by binding to specific receptors in the body, including the cannabinoid receptor CB1 and CB2. It has been shown to have agonistic effects on these receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
CPB has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and inflammation. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPB is its high potency and specificity, making it an ideal research tool for investigating the mechanisms of action of various biological processes. However, the high cost of synthesis and limited availability of the compound can be a significant limitation for lab experiments.
Direcciones Futuras
There are several potential future directions for research on CPB, including investigating its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more cost-effective synthesis methods.
Métodos De Síntesis
CPB can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent. The reaction is typically carried out under reflux conditions in a suitable solvent, such as dichloromethane or ethyl acetate.
Aplicaciones Científicas De Investigación
CPB has been extensively used in scientific research to investigate the mechanisms of action of various biological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C16H16ClNO2 |
Peso molecular |
289.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
RIRQEOPFUFXORZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)


![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)







![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)
